![molecular formula C18H18N2O5S B481485 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 503284-78-4](/img/structure/B481485.png)

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

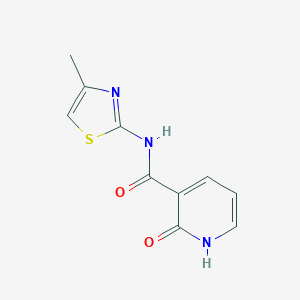

The compound is a derivative of 1,2-benzisothiazol-3 (2H)-one-1,1-dioxide, also known as saccharin . Saccharin is the oldest artificial sugar substitute, first synthesized by Remsen and Fahlberg in 1879 . The thermal and photostability of the benzisothiazole ring makes saccharin and its derivatives particularly useful .

Molecular Structure Analysis

The molecular structure of the compound would be based on the benzisothiazole ring structure, with additional functional groups attached at the 2 and N positions .Aplicaciones Científicas De Investigación

Marine Antifouling Coating

Benzisothiazolinone compounds have been used in the development of marine antifouling coatings . These coatings are designed to prevent the growth of marine organisms on artificial structures and vessels. The compound “2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide” could potentially be used in similar applications due to its structural similarity.

Food Contact Materials

The European Food Safety Authority (EFSA) has evaluated the safety of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt, a compound structurally similar to “2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide”, for use as a nucleating agent in polyesters . It’s possible that “2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide” could have similar applications.

Polymer Additives

Given the compound’s potential use as a nucleating agent in polyesters , it could also be used as an additive in other types of polymers. Nucleating agents are used to control the crystallization process during polymer processing, which can affect the mechanical properties of the final product.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-25-14-8-6-13(7-9-14)10-11-19-17(21)12-20-18(22)15-4-2-3-5-16(15)26(20,23)24/h2-9H,10-12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPISASGKOPWNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B481415.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B481460.png)

![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}benzo[cd]indol-2(1H)-one](/img/structure/B481468.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B481474.png)

![5-benzyl-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B481510.png)

![1-[(4-Bromo-2-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B481512.png)

![6-[(5-methyl-2-furyl)methylene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B481524.png)

![1-({[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B481531.png)

![N-cycloheptyl-2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B481575.png)

![3-Methyl-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaen-8-one](/img/structure/B481656.png)